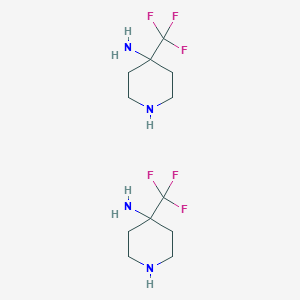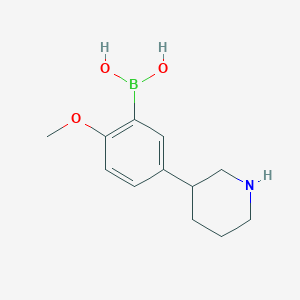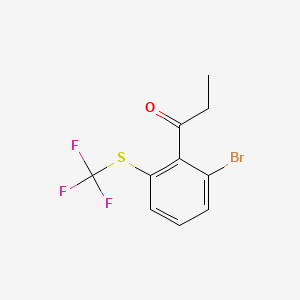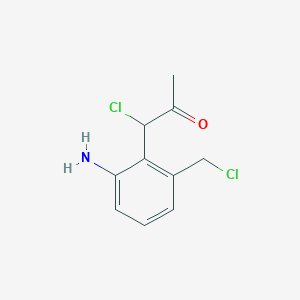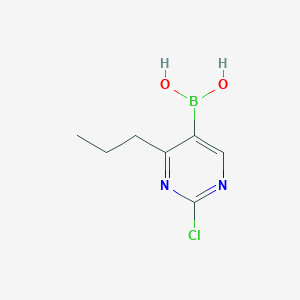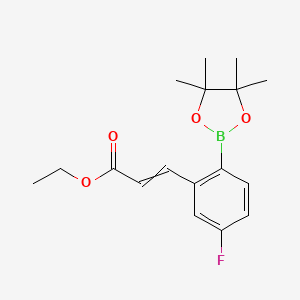
2,6-Dibromo-3-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3-fluorophenol is a halogenated phenol compound with the molecular formula C6H3Br2FO. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring with a hydroxyl group. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Dibromo-3-fluorophenol involves the bromination of phenol using N-bromosuccinimide (NBS) in the presence of a base such as diisopropylamine. The reaction is typically carried out in dichloromethane at room temperature. The phenol is first dissolved in dichloromethane, followed by the addition of diisopropylamine. N-bromosuccinimide is then added slowly to the reaction mixture, and the reaction is allowed to proceed for several hours. The product is then extracted and purified .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-3-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dehalogenated phenols or alcohols.
Aplicaciones Científicas De Investigación
2,6-Dibromo-3-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its halogenated structure allows it to participate in various biochemical reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dibromophenol
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Uniqueness
2,6-Dibromo-3-fluorophenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and makes it a valuable intermediate in various synthetic applications. Its specific substitution pattern also allows for selective reactions that are not possible with other dibromophenols .
Propiedades
Fórmula molecular |
C6H3Br2FO |
|---|---|
Peso molecular |
269.89 g/mol |
Nombre IUPAC |
2,6-dibromo-3-fluorophenol |
InChI |
InChI=1S/C6H3Br2FO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |
Clave InChI |
OEWRSPSSAUTKPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol](/img/structure/B14067390.png)


